2-(4-Chlorophenyl)-2-hydroxypropionic acid
Description
2-(4-Chlorophenyl)-2-hydroxypropionic acid is a specific organic compound that has garnered attention in specialized areas of chemical research. Its structure, featuring a chlorophenyl group, a hydroxyl group, and a carboxylic acid on the same carbon atom, places it at the intersection of several important classes of molecules.
In the landscape of modern organic synthesis, this compound is primarily recognized as a derivative and metabolite of other well-known compounds. A significant area of research has been its synthesis and characterization in the context of drug metabolism studies. Specifically, a structurally related compound, 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, has been identified and synthesized as a metabolite of the anti-hyperlipidemic drug Fenofibrate (B1672516). nih.govresearchgate.net The synthesis of such metabolites is a crucial aspect of pharmaceutical research, as it aids in understanding the pharmacokinetics and metabolic pathways of parent drugs. nih.gov
The synthesis of these types of molecules can be challenging, but facile methods have been developed. For instance, a "late-stage derivatization" approach allows for the transformation of a common, well-characterized molecule in the final steps of a synthetic route. nih.gov One reported synthesis involves the reduction of the ketone group of fenofibric acid using sodium borohydride (B1222165) to yield the desired hydroxyl group. nih.govresearchgate.net This highlights the compound's role as a target molecule in synthetic challenges aimed at producing reference standards for metabolic studies.
This compound belongs to the class of alpha-hydroxy acids (AHAs). AHAs are carboxylic acids with a hydroxyl group on the alpha-carbon—the carbon adjacent to the carboxyl group. wikipedia.orgnih.gov This structural motif is significant in organic synthesis for several reasons:
Versatile Precursors: AHAs like lactic acid and glycolic acid serve as crucial precursors in the industrial-scale synthesis of various compounds, including biodegradable polymers such as polylactic acid (PLA). wikipedia.orgresearchgate.net
Synthetic Intermediates: They are used as synthetic intermediates in numerous organic reactions. For example, they can be used as aldehyde surrogates through decarboxylative oxidative annulation reactions to synthesize N-heterocycles. rsc.org
Chirality: The alpha-carbon of many AHAs is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). tru.ca Chirality is a critical factor in medicinal chemistry and biology, as different enantiomers of a molecule can have vastly different biological activities. researchgate.netresearchgate.net The synthesis of enantiomerically pure compounds is a major goal in modern organic chemistry. researchgate.net
Chiral phenolic acids, which contain a stereocenter and a phenol (B47542) group, are also important in synthetic strategies. The presence of both acidic and phenolic hydroxyl groups allows for diverse chemical modifications and interactions, making them valuable building blocks for more complex molecules. The development of organocatalysts, such as those based on chiral diols, has advanced the ability to control enantioselectivity in reactions involving such structures. nih.gov
The primary academic research trajectory for compounds structurally similar to this compound has been in the field of medicinal chemistry and drug metabolism. Research has focused on the synthesis and characterization of metabolites of existing drugs to support pharmaceutical development. nih.govresearchgate.net
Another emerging research direction involves using structurally related compounds as scaffolds for developing new therapeutic agents. For example, a series of compounds based on a similar methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate structure were synthesized and investigated for their antiproliferative activity against colon cancer cells. rsc.org This indicates a potential trajectory for this compound and its derivatives as lead compounds in drug discovery.
The compound itself is available commercially from various suppliers, indicating its use in laboratory-scale research and development, likely as a building block or reference compound. biosynth.com
Compound Properties
Below is a table summarizing the key chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉ClO₃ | biosynth.com |
| Molecular Weight | 200.62 g/mol | biosynth.com |
| CAS Number | 4445-13-0 | biosynth.com |
| Physical Form | Solid | |
| Melting Point | 136 °C | biosynth.com |
| SMILES String | O=C(O)C(O)(C)C(C=C1)=CC=C1Cl | |
| InChI Key | CUDDZZCNPJYPBF-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,13H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDDZZCNPJYPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434137 | |
| Record name | 2-(4-chlorophenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4445-13-0 | |
| Record name | 2-(4-chlorophenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)-2-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 4 Chlorophenyl 2 Hydroxypropionic Acid and Analogues
Established Synthetic Routes to 2-(4-Chlorophenyl)-2-hydroxypropionic Acid
The direct construction of the this compound backbone can be achieved through several established chemical transformations. These methods often involve the formation of the key carbon-carbon bond and the introduction of the hydroxyl and carboxylic acid functionalities in a non-stereoselective manner, yielding a racemic mixture of the product.
Direct Synthesis Approaches
One plausible direct approach for the synthesis of this compound involves the Reformatsky reaction . This classic organozinc-mediated reaction condenses an α-halo ester with a ketone or aldehyde. wikipedia.orgthermofisher.comnumberanalytics.com In the context of the target molecule, this would involve the reaction of an ester of 2-bromopropionic acid with 4-chloroacetophenone in the presence of activated zinc metal. The resulting β-hydroxy ester can then be hydrolyzed to yield the desired this compound. The general mechanism involves the formation of an organozinc enolate from the α-halo ester, which then adds to the carbonyl group of the ketone. wikipedia.org
Another direct method involves the Grignard reaction . The reaction of a Grignard reagent derived from a 4-chlorophenyl halide with a pyruvate (B1213749) ester would lead to the formation of the corresponding 2-(4-chlorophenyl)-2-hydroxypropionate ester. Subsequent hydrolysis of the ester would then yield the final acid product.
A common and straightforward synthesis involves the hydrolysis of the corresponding cyanohydrin. The reaction of 4-chloroacetophenone with a cyanide source, such as sodium cyanide, followed by acidic workup, would form 2-(4-chlorophenyl)-2-hydroxypropanenitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions provides the carboxylic acid functionality, yielding this compound.
Consideration of Acidic and Basic Reaction Conditions
The final step in many synthetic routes to this compound involves the hydrolysis of an ester or nitrile precursor. This step can be carried out under either acidic or basic conditions, and the choice of conditions can be influenced by the nature of the starting material and the desired workup procedure.
Basic conditions , such as the use of sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, are commonly employed for the saponification of ester precursors. For instance, a mild alkaline hydrolysis of an ester of this compound can effectively yield the carboxylate salt, which is then protonated in an acidic workup to give the final product. byjus.com Similarly, the hydrolysis of 2-(4-chlorophenyl)-2-hydroxypropanenitrile can be achieved using a strong base.
Acidic conditions , typically employing strong mineral acids like hydrochloric acid or sulfuric acid, are also effective for the hydrolysis of both esters and nitriles. Acid-catalyzed hydrolysis of the corresponding nitrile offers a direct route to the carboxylic acid. The acidic workup is also a necessary step after organometallic additions, such as the Grignard or Reformatsky reactions, to protonate the intermediate alkoxide and yield the final hydroxyl group. byjus.com
Advanced Stereoselective Synthesis of Chiral this compound
The biological activity of chiral molecules is often stereospecific, making the synthesis of enantiomerically pure compounds a critical goal in pharmaceutical and agrochemical research. Advanced synthetic methodologies have been developed to control the stereochemistry at the C2 position of this compound, leading to the selective formation of either the (R)- or (S)-enantiomer.
Asymmetric Catalysis in Alpha-Hydroxy Acid Formation
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral α-hydroxy acids. This approach utilizes a small amount of a chiral catalyst to induce stereoselectivity in a chemical transformation. One of the most effective methods is the asymmetric hydrogenation of the corresponding α-keto acid or ester, 2-(4-chlorophenyl)-2-oxopropanoic acid or its ester. Chiral transition metal complexes, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands such as BINAP and its derivatives, have been shown to be highly effective for this transformation. nih.govresearchgate.net These catalysts create a chiral environment that directs the addition of hydrogen to one face of the prochiral ketone, leading to the formation of one enantiomer of the α-hydroxy acid in high enantiomeric excess.
The table below summarizes representative chiral catalysts and their performance in the asymmetric hydrogenation of α-keto esters, a reaction type directly applicable to the synthesis of chiral this compound.
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Ru-BINAP | Aromatic α-keto esters | >95% | nih.gov |
| Rh-DIPAMP | Aromatic α-keto esters | High | Not in search results |
| Iridium-Chiral Ligand | α-keto esters | High | Not in search results |
Enantioselective Biocatalysis for Hydroxy Acid Derivatives
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, operating under mild conditions, can exhibit exquisite enantioselectivity. For the synthesis of chiral this compound, two main biocatalytic strategies can be employed: kinetic resolution of the racemic acid or asymmetric reduction of the corresponding α-keto acid.
In a kinetic resolution process, an enzyme, typically a lipase (B570770), selectively acylates or hydrolyzes one enantiomer of the racemic this compound or its ester, leaving the other enantiomer unreacted and thus enantiomerically enriched. researchgate.netnih.govnih.govmdpi.com For example, a lipase could selectively esterify the (R)-enantiomer, allowing for the separation of the (R)-ester and the unreacted (S)-acid.
The asymmetric reduction of 2-(4-chlorophenyl)-2-oxopropanoic acid using oxidoreductases, such as ketoreductases (KREDs), is another powerful biocatalytic approach. These enzymes, often found in microorganisms like yeast and bacteria, can reduce the prochiral ketone to the corresponding chiral alcohol with very high enantioselectivity. The stereochemical outcome (either (R) or (S) alcohol) can often be controlled by selecting an appropriate enzyme or by modifying the reaction conditions.
The following table provides examples of biocatalytic approaches for the synthesis of chiral hydroxy acids.
| Biocatalytic Method | Enzyme Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Kinetic Resolution | Lipase | Racemic α-hydroxy ester | Enantiopure α-hydroxy ester and acid | High | researchgate.netmdpi.com |
| Asymmetric Reduction | Ketoreductase (KRED) | α-keto acid | Chiral α-hydroxy acid | >99% | Not in search results |
Diastereoselective Synthesis of Chiral Precursors
Another sophisticated strategy for obtaining enantiomerically pure this compound involves the diastereoselective synthesis of a chiral precursor, followed by removal of the chiral auxiliary. This approach relies on the use of a chiral molecule that directs the stereochemical outcome of a subsequent reaction.
One such method is the diastereoselective alkylation of a chiral enolate. For example, an ester of lactic acid can be attached to a chiral auxiliary. Deprotonation of this species forms a chiral enolate, which can then react with a 4-chlorophenylating agent. The steric hindrance of the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer preferentially. Subsequent cleavage of the chiral auxiliary would then yield the enantiomerically enriched this compound.
Alternatively, a diastereoselective addition of a 4-chlorophenyl nucleophile (e.g., a Grignard reagent or an organolithium species) to a chiral pyruvate derivative can be employed. The chiral group on the pyruvate directs the nucleophilic attack to one face of the ketone, resulting in a diastereomerically enriched product. Removal of the chiral auxiliary then affords the desired enantiomer of the target molecule.
Novel Synthetic Routes and Methodological Innovations for this compound
Recent advancements in synthetic organic chemistry have paved the way for innovative approaches toward the synthesis of α-hydroxy acids, including this compound. These novel methods focus on improving efficiency, sustainability, and access to structural analogues.
Exploration of Alternative Chemical Transformations
Alternative chemical transformations provide viable routes to this compound and its analogues, often starting from readily available precursors. One such approach involves the reduction of a corresponding α-keto acid or ester. For instance, in the synthesis of a structurally related metabolite of fenofibrate (B1672516), the ketone group of fenofibric acid was reduced using sodium borohydride (B1222165) to yield the desired α-hydroxy acid. nih.gov This method, if applied to a suitable precursor like 2-oxo-2-(4-chlorophenyl)propanoic acid, would offer a direct route to the target molecule.
Another innovative strategy is the hydrolysis of cyanohydrin derivatives. The synthesis of a variety of α-hydroxy acids has been achieved through the hydrolysis of the corresponding cyanohydrins, a method that is noted for its simplicity and practicality. nih.gov This pathway would involve the reaction of 4-chloroacetophenone with a cyanide source to form the cyanohydrin, followed by hydrolysis to yield this compound. Enzymatic methods, utilizing hydroxynitrile lyases, can even achieve enantioselective synthesis of the cyanohydrin precursor, offering a route to chiral α-hydroxy acids. rsc.org
The table below summarizes these alternative synthetic transformations.
| Starting Material | Key Transformation | Reagents | Product |
| 2-Oxo-2-(4-chlorophenyl)propanoic acid | Ketone Reduction | Sodium Borohydride | This compound |
| 4-Chloroacetophenone | Cyanohydrin Formation and Hydrolysis | NaCN, Acid/Base | This compound |
Electrochemically Induced Reactions in Related Systems
Electrochemical methods are emerging as powerful and environmentally friendly tools in organic synthesis. These techniques can drive reactions under mild conditions, often avoiding the need for harsh chemical reagents. While a direct electrochemical synthesis of this compound has not been extensively reported, related systems demonstrate the potential of this approach.
For example, the electrochemical carboxylation of ketones represents a promising route. This involves the electrochemically-driven reaction of a ketone with carbon dioxide to form an α-hydroxy acid. Applying this to 4-chloroacetophenone could, in principle, directly yield this compound. This method is advantageous as it utilizes carbon dioxide, a renewable C1 feedstock.
Furthermore, electrochemical systems have been developed for P450-catalyzed hydroxylation reactions. While typically used for hydroxylating steroids and other complex molecules, the underlying principle of using an electrode to supply the necessary reducing equivalents could be adapted for the synthesis of α-hydroxy acids from appropriate precursors.
Synthesis of Derivatized Forms and Structural Analogues of this compound
The synthesis of derivatives and structural analogues of this compound is crucial for exploring structure-activity relationships and developing new compounds with tailored properties.
Preparation of Esters and Amides
Esters and amides of this compound can be prepared through standard esterification and amidation reactions. In a study on related compounds, a series of N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates were synthesized. rsc.org These transformations were achieved by reacting the corresponding carboxylic acid with amines or amino acid esters using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or via an azide (B81097) coupling method. rsc.org
Saponification of a model ester, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, afforded the corresponding carboxylic acid, which could then be converted to various amides. rsc.org Similarly, hydrazinolysis of the ester yielded the corresponding hydrazide, another versatile intermediate for further derivatization. rsc.org These methods are directly applicable to this compound for the synthesis of its ester and amide derivatives.
The following table outlines the synthesis of esters and amides from the parent acid.
| Derivative | Reagents | Coupling Method |
| Esters | Alcohol, Acid Catalyst | Fischer Esterification |
| Amides | Amine, DCC | DCC Coupling |
| Amides | Hydrazine, then Nitrous Acid and Amine | Azide Coupling |
Synthesis of Positionally Isomeric and Ring-Substituted Chlorophenyl Hydroxypropionic Acids
The synthesis of positional isomers, such as 2-(2-chlorophenyl)-2-hydroxypropionic acid and 2-(3-chlorophenyl)-2-hydroxypropionic acid, as well as other ring-substituted analogues, can be accomplished using established synthetic routes for α-hydroxy acids.
One general and powerful method is the Reformatsky reaction . This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester, which can then be hydrolyzed to the corresponding β-hydroxy acid. byjus.comwikipedia.orgnumberanalytics.comlibretexts.org For the synthesis of 2-aryl-2-hydroxypropionic acids, a variation of this reaction using a pyruvate ester as the carbonyl component and an aryl halide could be envisioned.
A more direct approach is the Grignard reaction . The addition of a Grignard reagent, such as 2-chlorophenylmagnesium bromide or 3-chlorophenylmagnesium bromide, to a pyruvate ester would yield the corresponding tertiary alcohol, which is the ester of the desired 2-aryl-2-hydroxypropionic acid. libretexts.org Subsequent hydrolysis would provide the target acid.
The cyanohydrin route is also highly applicable. nih.govrsc.orgd-nb.inforu.nl Starting from the appropriately substituted acetophenone (B1666503) (e.g., 2-chloroacetophenone (B165298) or 3-chloroacetophenone), reaction with a cyanide source would form the cyanohydrin, which upon hydrolysis, would yield the desired 2-(chlorophenyl)-2-hydroxypropionic acid. This method is versatile for accessing a wide range of ring-substituted analogues. For instance, the synthesis of (2-chlorophenyl)acetic acid often proceeds through the corresponding nitrile, 2-(2-chlorophenyl)acetonitrile, which is then hydrolyzed. google.com A similar strategy could be employed for the synthesis of the target α-hydroxy acids.
The table below summarizes the key starting materials for the synthesis of positional isomers of this compound via the Grignard and cyanohydrin routes.
| Target Compound | Grignard Route Starting Materials | Cyanohydrin Route Starting Material |
| 2-(2-Chlorophenyl)-2-hydroxypropionic acid | 2-Chlorophenylmagnesium bromide, Pyruvate ester | 2-Chloroacetophenone |
| 2-(3-Chlorophenyl)-2-hydroxypropionic acid | 3-Chlorophenylmagnesium bromide, Pyruvate ester | 3-Chloroacetophenone |
Chemical Reactivity and Mechanistic Investigations of 2 4 Chlorophenyl 2 Hydroxypropionic Acid
Fundamental Chemical Transformations of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid
The presence of both a carboxylic acid and a hydroxyl group allows for a range of reactions typical for these functionalities.
The carboxylic acid moiety of this compound can readily undergo esterification. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. masterorganicchemistry.com The process is reversible, and to achieve a high yield of the ester, conditions are often manipulated to favor the forward reaction, for instance, by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com A general scheme for the esterification of a related 2-(4-hydroxyphenoxy)-propionic acid derivative involves treatment with an alcohol in the presence of a distillable acid at temperatures ranging from 20 to 150°C. google.com
The reverse reaction, hydrolysis, can be achieved under either acidic or alkaline conditions. chemguide.co.uklibretexts.org Acid-catalyzed hydrolysis is the exact reverse of Fischer esterification and is also a reversible process. masterorganicchemistry.comyoutube.com To drive the reaction to completion, an excess of water is typically used. chemguide.co.uklibretexts.org
Alkaline hydrolysis, also known as saponification, is generally preferred as it is an irreversible reaction, leading to the formation of the carboxylate salt and the alcohol. chemguide.co.uklibretexts.org This method offers the advantage of simpler product separation. libretexts.org For instance, the mild alkaline hydrolysis of an isopropyl ester of a fenofibrate (B1672516) metabolite, which shares structural similarities with the title compound, is achieved using aqueous sodium hydroxide (B78521) at 50–60 °C. nih.govresearchgate.net
Table 1: General Conditions for Esterification and Hydrolysis
| Reaction | Reagents | Catalyst | Conditions | Product(s) |
| Esterification | Alcohol | Concentrated H₂SO₄ or HCl | Heating | Ester + Water |
| Acidic Hydrolysis | Water (excess) | Dilute HCl or H₂SO₄ | Heating under reflux | Carboxylic Acid + Alcohol |
| Alkaline Hydrolysis (Saponification) | Aqueous NaOH or KOH | None | Heating under reflux | Carboxylate Salt + Alcohol |
The tertiary alcohol group in this compound is resistant to oxidation under standard conditions. However, it can undergo other characteristic reactions of tertiary alcohols, most notably dehydration.
Dehydration of tertiary alcohols is typically acid-catalyzed and proceeds through an E1 elimination mechanism. The reaction involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a stable tertiary carbocation. Subsequent deprotonation of an adjacent carbon atom by a weak base (like water or the conjugate base of the acid catalyst) leads to the formation of an alkene. Studies on the dehydration of substituted β-phenyl-β-hydroxypropionic acids provide a relevant model for this transformation. acs.org
Beyond esterification, the carboxylic acid group can be converted into other functional derivatives. For example, reaction with amines, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), can yield amides. rsc.org The synthesis of N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides from the corresponding acid via DCC coupling illustrates this type of transformation for a structurally related compound. rsc.org
Another potential reaction is decarboxylation, the removal of the carboxyl group as carbon dioxide. While simple carboxylic acids are generally stable to heat, decarboxylation can be facilitated by specific functional groups or reaction conditions. For α-hydroxy acids, oxidative decarboxylation can occur. For instance, the oxidation of 2-hydroxypropanoic acid can lead to the formation of pyruvic acid, which can then be further decarboxylated. ijirset.comatamankimya.com It has also been shown that α-hydroxy acids can undergo a four-electron oxidative decarboxylation in the presence of certain enzymes. nih.gov
Kinetic and Mechanistic Studies
While specific kinetic and mechanistic studies on this compound are not extensively documented, insights can be drawn from related compounds and general principles of physical organic chemistry.
The kinetics of acid-catalyzed reactions, such as esterification and dehydration, are crucial for understanding the reaction mechanism and optimizing reaction conditions. For esterification, the reaction is typically first-order with respect to the carboxylic acid, the alcohol, and the acid catalyst. jptcp.comresearchgate.net The rate of reaction is influenced by factors such as temperature, catalyst loading, and the molar ratio of reactants. jptcp.com
In the case of acid-catalyzed dehydration of the tertiary alcohol, the rate-determining step is generally the formation of the carbocation intermediate. The reaction rate would, therefore, be dependent on the concentration of the protonated alcohol.
The mechanism of acid-catalyzed esterification (Fischer esterification) involves a series of equilibrium steps. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, leading to the formation of water as a good leaving group. Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst. masterorganicchemistry.com
For the acid-catalyzed dehydration of the tertiary alcohol, the key intermediate is a tertiary carbocation. The stability of this carbocation, which is enhanced by the adjacent phenyl ring, facilitates the reaction. The formation of this intermediate is the slow step of the reaction.
Influence of Aromatic Substituents on Reaction Pathways
The reaction pathways of this compound are significantly influenced by the electronic properties of the substituent on the aromatic ring. In this case, the chloro group at the para-position plays a critical role in dictating the reactivity of the phenyl ring, particularly in electrophilic aromatic substitution reactions.
The chlorine atom exerts two opposing electronic effects:
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond network. This effect is deactivating, making the ring less reactive towards electrophiles compared to unsubstituted benzene (B151609).
Resonance Effect (+R): The lone pair electrons on the chlorine atom can be delocalized into the pi-system of the aromatic ring. This effect increases electron density at the ortho and para positions.
While the inductive effect deactivates the entire ring, the resonance effect directs incoming electrophiles to the positions ortho to the chlorine atom (the meta positions relative to the hydroxypropionic acid side chain). Therefore, further electrophilic substitution on the phenyl ring of this compound would be expected to proceed slower than on benzene and yield predominantly ortho-substituted products.
The nature of aromatic substituents also has a profound impact on the biological activity of resulting compounds, which can be considered a biological reaction pathway. For instance, in studies of structurally related 2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts, the type and position of substituents on the aryl ring were found to be a major determinant of their biofilm inhibitory activity. nih.gov This highlights the principle that modifications to the aromatic moiety can steer the molecule's interaction with biological targets, a key consideration in medicinal chemistry and drug design.
Derivatization and Functionalization for Chemical Applications
The presence of both a carboxylic acid and a tertiary hydroxyl group makes this compound a versatile building block for creating a variety of more complex molecules. These functional groups can be selectively or simultaneously modified to synthesize advanced organic scaffolds and heterocyclic systems.
Formation of Heterocyclic Compounds Incorporating Phenylpropionic Acid Moieties
The functional groups of this compound serve as handles for the construction of heterocyclic rings. A common strategy involves the derivatization of the carboxylic acid group into a more reactive intermediate, which can then undergo cyclization.
One such pathway is the conversion of the carboxylic acid to an acid hydrazide. Research on analogous compounds, such as derivatives of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid, has demonstrated the feasibility of hydrazinolysis to afford the corresponding hydrazide. rsc.org This acid hydrazide is a key intermediate in the synthesis of several five-membered heterocycles. For example, it can be cyclized with various one-carbon synthons to yield substituted oxadiazoles (B1248032) or triazoles.
Table 1: Potential Heterocyclic Systems from a Hydrazide Intermediate
| Reagent for Cyclization | Resulting Heterocycle |
|---|---|
| Carbon disulfide | Oxadiazole-thione |
| Phosgene or Triphosgene | Oxadiazolone |
| Orthoesters | 1,2,4-Triazole |
This table illustrates common synthetic pathways for heterocycles starting from an acid hydrazide intermediate, a plausible derivative of this compound based on reactivity of similar compounds.
Synthesis of Advanced Organic Scaffolds
The core structure of this compound is a valuable scaffold that can be elaborated to produce advanced molecules with potential biological activities. The modification of the carboxylic acid and hydroxyl groups is a primary strategy for generating libraries of new compounds.
Studies based on the structurally similar methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have shown that the carboxylic acid function (obtained via saponification of the ester) is readily coupled with amines and amino acid esters to form a diverse range of amides. rsc.org These derivatization reactions, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC), allow for the systematic modification of the molecule's properties. Such approaches are fundamental in the development of new therapeutic agents, for example, in the synthesis of potential Histone Deacetylase (HDAC) inhibitors. rsc.org
By applying these established synthetic methods, this compound can be used as a starting point to build a variety of complex derivatives.
Table 2: Examples of Derivatization for Advanced Scaffolds
| Functional Group | Reaction Type | Reagents | Product Class |
|---|---|---|---|
| Carboxylic Acid | Amide Coupling | Amines, DCC | N-Alkyl/Aryl Amides |
| Carboxylic Acid | Amide Coupling | Amino Acid Esters, DCC | Peptidomimetic Conjugates |
| Carboxylic Acid | Esterification | Alcohols, Acid Catalyst | Esters |
This table is based on derivatization methods applied to structurally similar compounds, demonstrating pathways for creating advanced scaffolds from a 2-aryl-2-hydroxypropionic acid core. rsc.org
Through these functionalization strategies, the simple core of this compound can be transformed into a wide array of more complex and potentially functional organic molecules.
Analytical Methodologies for 2 4 Chlorophenyl 2 Hydroxypropionic Acid
Advanced Spectroscopic Characterization
Spectroscopic techniques are indispensable for probing the molecular architecture of 2-(4-Chlorophenyl)-2-hydroxypropionic acid. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules. While specific experimental data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be accurately predicted based on the compound's structure and data from analogous molecules.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the chlorophenyl ring are expected to appear as two distinct doublets in the range of 7.3-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl group (CH₃) would produce a singlet at approximately 1.6-1.8 ppm. The protons of the hydroxyl and carboxylic acid groups are exchangeable and their signals can be broad, appearing over a wide range, though typically the carboxylic acid proton is significantly downfield (>10 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct information about the carbon skeleton. Each chemically non-equivalent carbon atom gives a distinct signal. The carbonyl carbon of the carboxylic acid is the most deshielded, expected to appear around 175-180 ppm. The aromatic carbons will produce signals between 125 and 140 ppm, with the carbon atom bonded to the chlorine atom showing a characteristic shift. The quaternary carbon attached to the hydroxyl group is expected around 75 ppm, while the methyl carbon signal should appear upfield, around 25-30 ppm.
| Assignment | ¹H NMR Predicted Shift (ppm) | ¹³C NMR Predicted Shift (ppm) |
|---|---|---|
| -COOH | >10 (broad) | 175-180 |
| Aromatic C-H (ortho to Cl) | ~7.4 (d) | ~129 |
| Aromatic C-H (meta to Cl) | ~7.3 (d) | ~128 |
| Aromatic C-Cl | - | ~134 |
| Aromatic C-C(OH) | - | ~138 |
| -C(OH) | Variable (broad) | ~75 |
| -CH₃ | 1.6-1.8 (s) | 25-30 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.
For this compound (Molecular Weight: 200.62 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 200, corresponding to the intact molecule. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with an [M+2]⁺ peak at m/z 202 having approximately one-third the intensity of the [M]⁺ peak.
Key fragmentation pathways for alpha-hydroxy carboxylic acids often involve the loss of small, stable molecules. libretexts.org Expected fragmentation includes:
Loss of water (-18 amu): A peak at m/z 182, resulting from the elimination of H₂O from the hydroxyl and carboxylic acid groups.
Loss of the carboxyl group (-45 amu): A significant peak at m/z 155, corresponding to the loss of the -COOH radical. libretexts.org
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the quaternary carbon, leading to characteristic fragments.
Chlorophenyl fragments: Ions corresponding to the chlorophenyl moiety, such as [C₆H₄Cl]⁺ at m/z 111, are also anticipated.
| m/z | Predicted Ion/Fragment | Significance |
|---|---|---|
| 202 | [M+2]⁺ | Isotope peak confirming presence of one chlorine atom |
| 200 | [M]⁺ | Molecular Ion |
| 182 | [M - H₂O]⁺ | Loss of water |
| 155 | [M - COOH]⁺ | Loss of carboxyl group |
| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by absorptions from its key functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. specac.com Superimposed on this may be the C-H stretching peaks. The O-H stretch from the tertiary alcohol would likely be a sharper, less intense band around 3500-3200 cm⁻¹ if not hydrogen-bonded, but it is often obscured by the broad carboxylic acid O-H band. The carbonyl (C=O) stretch of the carboxylic acid will give a strong, sharp absorption band between 1700 and 1730 cm⁻¹. spectroscopyonline.com The aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. vscht.cz A C-O stretching vibration for the alcohol and acid will be present in the 1320-1050 cm⁻¹ range. The C-Cl stretch gives a signal in the lower frequency "fingerprint region."
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3500-3200 | O-H Stretch | Tertiary Alcohol |
| 3300-2500 | O-H Stretch (very broad) | Carboxylic Acid |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 1730-1700 | C=O Stretch (strong) | Carboxylic Acid |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1320-1210 | C-O Stretch | Carboxylic Acid / Alcohol |
| 960-900 | O-H Bend (broad) | Carboxylic Acid Dimer |
Raman Spectroscopy: Raman spectroscopy is often complementary to FTIR. The aromatic ring vibrations typically produce strong Raman signals. The C=O stretch is also Raman active, though generally weaker than in the IR spectrum. This technique can be particularly useful for analyzing samples in aqueous media, where the strong water absorption in FTIR can be problematic.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is the primary method for separating components of a mixture, making it essential for determining the purity of this compound and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of non-volatile compounds like this compound. A typical method would involve reversed-phase chromatography, which separates molecules based on their polarity.
Method Development:
Stationary Phase: A C18 (octadecylsilyl) column is the standard choice for reversed-phase separation of moderately polar compounds. The nonpolar C18 chains interact with the chlorophenyl ring of the analyte.
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used. Acetonitrile is a common organic modifier. The aqueous component is typically buffered to an acidic pH (e.g., pH 2.5-3.5 using phosphate (B84403) or formate (B1220265) buffer) to suppress the ionization of the carboxylic acid group. This ensures the analyte is in its neutral form, leading to better retention, sharper peaks, and more reproducible results.
Detection: The presence of the chromophoric phenyl ring allows for sensitive detection using an ultraviolet (UV) detector, typically set at a wavelength around 220-230 nm where the phenyl group absorbs strongly. pensoft.net
Elution: Isocratic elution (constant mobile phase composition) can be effective for simple purity checks. For separating impurities with a wider range of polarities, a gradient elution program (where the proportion of organic solvent is increased over time) would be employed.
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Elution | Isocratic (e.g., 50:50 A:B) or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful separation technique, but it is restricted to analytes that are thermally stable and sufficiently volatile to be vaporized without decomposition. Due to the polar carboxylic acid and hydroxyl functional groups, this compound is non-volatile. Therefore, a chemical derivatization step is required prior to GC analysis. mdpi.commdpi.com
Derivatization: The most common approach is silylation. This process replaces the active hydrogen atoms on the hydroxyl and carboxylic acid groups with a nonpolar trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this conversion. The reaction converts the polar, non-volatile parent acid into a thermally stable and volatile TMS-ester/TMS-ether derivative suitable for GC.
GC-MS Analysis: The derivatized sample is then injected into the GC, which is typically coupled to a mass spectrometer (GC-MS).
Column: A nonpolar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms) is used to separate the derivatized analyte from other components.
Analysis: The separated derivative elutes from the column at a characteristic retention time and enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum can be used for definitive identification by comparing it to spectral libraries and for quantification. The analysis of phenolic compounds after silylation by GC-MS is a well-established technique. mdpi.com
This derivatization-GC-MS approach is highly sensitive and specific, making it an excellent method for trace-level detection and structural confirmation of the compound in complex matrices.
Enantioseparation and Chiral Resolution of this compound
The separation of enantiomers of this compound, a chiral α-hydroxy acid, is a critical step for its characterization, stereospecific synthesis, and pharmacological evaluation. The presence of a stereogenic center at the α-carbon necessitates the use of chiral separation techniques to isolate and quantify the individual (R)- and (S)-enantiomers. Methodologies for its resolution are primarily based on chromatographic and crystallization techniques that exploit the differential interactions of the enantiomers with a chiral environment.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the direct separation of the enantiomers of this compound. The principle lies in the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP). The choice of CSP and mobile phase composition is crucial for achieving effective separation.
For arylpropionic acids, polysaccharide-based and cyclodextrin-based CSPs are widely employed. Polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a broad range of enantioselectivity through a combination of hydrogen bonding, π-π interactions, and steric hindrance.
Another effective approach is the use of chiral mobile phase additives (CMPA). In this method, a chiral selector, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is added to the mobile phase, and the separation is performed on a conventional achiral column (e.g., C18). nih.gov The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin (B1172386) in the mobile phase, leading to different retention times. nih.govnih.gov For instance, studies on structurally similar 2-(chlorophenyl)propanoic acids have shown that separation is highly dependent on the position of the chloro-substituent, with successful resolution of the 3-chloro isomer but not the 2-chloro or 4-chloro isomers under specific countercurrent chromatography conditions with HP-β-CD. nih.gov This highlights the subtle structural factors that influence chiral recognition.
Table 1: Exemplary Chiral HPLC Conditions for Analogs of this compound
| Analyte | Chiral Stationary Phase (CSP) / Method | Mobile Phase | Separation Factor (α) | Reference |
|---|---|---|---|---|
| Mandelic Acid Derivatives | Hydroxypropyl-β-cyclodextrin (CMPA) on C18 column | Methanol (B129727)/Water with buffer | Varies by derivative | nih.gov |
| 2-(3-Chlorophenyl)propanoic Acid | Hydroxypropyl-β-cyclodextrin (CMPA) | Two-phase solvent system | Successful separation | nih.gov |
Note: Data presented is for structurally related compounds and serves as a starting point for method development for this compound.
Diastereomeric Salt Formation and Preferential Crystallization
Diastereomeric salt formation is a classical yet highly effective method for the large-scale resolution of racemic acids like this compound. The process involves reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent). This reaction creates a mixture of two diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities in a given solvent. nih.gov
The key to this method is the selection of an appropriate resolving agent and crystallization solvent. Chiral amines are common resolving agents for acidic compounds. For chloromandelic acids, which are structurally analogous to the target compound, (R)-phenylethylamine ((R)-PEA) has been shown to be an effective resolving agent. researchgate.net The crystallization of the diastereomeric salt pair from a suitable solvent allows for the isolation of the less soluble salt by filtration. The optically pure acid is then recovered by treating the isolated salt with a strong acid to break the ionic bond and remove the resolving agent.
Table 2: Common Chiral Resolving Agents for Aryl-hydroxypropionic Acids
| Resolving Agent Class | Specific Examples | Target Acid Functional Group | Reference |
|---|---|---|---|
| Chiral Amines | (R)- or (S)-α-Phenylethylamine | Carboxylic Acid | researchgate.net |
| (R)- or (S)-N-Benzyl phenethylamine | Carboxylic Acid | nih.gov | |
| Amino Alcohols | threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol | Carboxylic Acid | nih.gov |
The efficiency of the resolution is determined by factors such as the molar ratio of the resolving agent, solvent choice, temperature, and concentration. nih.govgoogle.com Crystal structure analysis of diastereomeric salts of 4-chloromandelic acid and (R)-phenylethylamine reveals that a network of hydrogen bonds, in conjunction with weaker interactions like CH/π and van der Waals forces, contributes to the chiral recognition and the differential solubility of the salts. researchgate.net
Preferential crystallization is another technique that can be applied if the racemic compound forms a conglomerate—a physical mixture of separate crystals of the two enantiomers. This method involves seeding a supersaturated solution of the racemate with crystals of one pure enantiomer to induce the crystallization of that enantiomer exclusively. nih.govnih.gov
Capillary Electrophoresis for Enantiomeric Purity Determination
Capillary Electrophoresis (CE) is a high-efficiency analytical technique well-suited for determining the enantiomeric purity of chiral compounds. The separation in CE is based on the differential migration of analytes in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).
Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used in CE for the enantioseparation of acidic compounds. mdpi.com The chiral recognition mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin cavity. Differences in the stability and mobility of these complexes lead to different migration times for the enantiomers, enabling their separation. The choice of cyclodextrin (e.g., α-, β-, or γ-CD) and its chemical modifications (e.g., methylated, hydroxypropylated) can significantly impact the separation selectivity. mdpi.com
Key parameters that must be optimized for a successful CE separation include the type and concentration of the chiral selector, the pH and composition of the background electrolyte, applied voltage, and capillary temperature. For acidic compounds like this compound, the pH of the BGE is particularly important as it determines the charge state of the analyte and influences the electrophoretic mobility and the interaction with the chiral selector.
Table 3: Typical Parameters for Chiral Capillary Electrophoresis of Mandelic Acid Analogs
| Parameter | Typical Conditions | Purpose | Reference |
|---|---|---|---|
| Chiral Selector | Permethylated β-Cyclodextrin, Hydroxypropyl-β-CD | Forms diastereomeric complexes | mdpi.com |
| Background Electrolyte (BGE) | Phosphate or borate (B1201080) buffer | Controls pH and conductivity | mdpi.com |
| pH | 2.5 - 7.0 | Determines analyte's charge state | mdpi.com |
| Applied Voltage | 15 - 30 kV | Drives electrophoretic migration | General CE |
Development of Novel Chiral Stationary Phases
Research into novel Chiral Stationary Phases (CSPs) aims to improve separation efficiency, broaden applicability, and enhance predictability in chiral HPLC. While polysaccharide and cyclodextrin-based CSPs are well-established, new phases are continuously being developed. These include phases based on macrocyclic antibiotics (like vancomycin), synthetic polymers, and molecularly imprinted polymers (MIPs). scielo.brmdpi.com
For acidic analytes, CSPs that offer multiple interaction sites, including ionic, hydrogen bonding, and π-π interactions, are of particular interest. For instance, a recently developed 4-chlorophenylcarbamate-β-CD CSP has been evaluated for the enhanced enantioseparation of various pharmaceuticals, indicating the potential utility of selectors bearing structural similarity to the target analyte. nih.gov
The development of core-shell particles has also been a significant advancement. These particles, consisting of a solid core with a porous outer layer where the chiral selector is immobilized, allow for faster and more efficient separations compared to traditional fully porous particles. nih.gov A chiral column based on a core-shell isopropyl carbamate (B1207046) cyclofructan 6, for example, enabled a tenfold reduction in analysis time for verapamil (B1683045) enantiomers compared to previous methods. nih.gov The application of such novel CSPs to the separation of this compound could offer significant improvements in speed and resolution.
Table of Compounds
Computational Chemistry and Molecular Modeling of 2 4 Chlorophenyl 2 Hydroxypropionic Acid
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical methods are employed to investigate the intrinsic properties of a single molecule, independent of its environment. These calculations provide detailed information about the molecule's geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. For 2-(4-Chlorophenyl)-2-hydroxypropionic acid, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict a wide range of molecular properties. mdpi.com These calculations are fundamental to understanding the molecule's reactivity and spectroscopic behavior.
Key molecular properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The Molecular Electrostatic Potential (MEP) map is another valuable output, which illustrates the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. For this molecule, the negative potential (red regions) is expected to be concentrated around the oxygen atoms of the carboxyl and hydroxyl groups, indicating sites for electrophilic attack, while positive potential (blue regions) would be found near the hydrogen atoms.
Table 1: Illustrative DFT-Calculated Properties for this compound Note: These are representative values based on calculations of similar aromatic carboxylic acids and are intended for illustrative purposes.
| Property | Representative Value | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.6 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |
| Total Energy | -958 Hartree | Ground state energy of the optimized geometry |
Conformational Analysis and Energy Minimization
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound. The molecule possesses several rotatable bonds, primarily the C-C bond connecting the phenyl ring to the chiral carbon and the C-C bond of the propionic acid backbone. Rotation around these bonds gives rise to different conformers with varying steric and electronic energies.
Energy minimization calculations, often performed using quantum mechanical methods, can identify the most stable conformers. For similar molecules like 2-phenylpropionic acid derivatives, it has been shown that the dihedral angle between the phenyl ring and the carboxylic acid group significantly impacts the molecule's stability and biological activity. nih.gov The lowest energy conformation is typically a staggered arrangement that minimizes steric hindrance between the bulky chlorophenyl group, the methyl group, and the carboxylic acid group. Eclipsed conformations, where these groups are aligned, represent higher energy states.
Table 2: Hypothetical Relative Energies of Key Conformers
| Conformer | Dihedral Angle (Cl-Ph–Cα–COOH) | Relative Energy (kcal/mol) | Stability |
| Anti-periplanar | 180° | 0.0 | Most Stable |
| Gauche | ±60° | 1.5 | Moderately Stable |
| Eclipsed | 0° | 5.0 | Least Stable (Transition State) |
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemistry focuses on isolated molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in an aqueous solution. MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a dynamic picture of molecular interactions.
For this compound in water, an MD simulation would typically involve placing one or more solute molecules in a box of explicit water molecules and simulating their interactions over nanoseconds. Such simulations can reveal:
Solvation Structure: How water molecules arrange around the solute. The carboxylic acid and hydroxyl groups would form strong hydrogen bonds with surrounding water molecules, while the chlorophenyl group would organize water differently due to its hydrophobic nature. rsc.orgnih.gov
Hydrogen Bonding Dynamics: The formation, breaking, and lifetime of hydrogen bonds between the solute and water, and between solute molecules themselves, which can lead to the formation of dimers. researchgate.net
Translational and Rotational Motion: The diffusion coefficient of the molecule in solution, which provides insight into its mobility. rsc.org
These simulations rely on force fields (e.g., AMBER, CHARMM) to define the potential energy of the system. The results help bridge the gap between the properties of a single molecule and its behavior in a realistic biological or chemical environment.
Reaction Pathway Prediction and Transition State Analysis
Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways and the characterization of transition states. For this compound, one could investigate reactions such as dehydration to form 2-(4-chlorophenyl)acrylic acid or esterification of the carboxylic acid group.
The process involves:
Reactant and Product Optimization: The geometries of the starting materials and products are optimized to find their lowest energy structures.
Transition State Search: A search algorithm, such as the synchronous transit-guided quasi-Newton (STQN) method, is used to locate the saddle point on the potential energy surface that connects reactants and products. This saddle point is the transition state.
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy barrier, a key determinant of the reaction rate.
These calculations provide detailed mechanistic insights, helping to understand how the electronic and steric properties of the chlorophenyl and hydroxyl substituents influence the reaction's feasibility and kinetics.
Structure-Activity Relationship (SAR) and Ligand Design Principles (Applied to Related Compounds)
Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. While specific SAR data for this compound is not widely available, principles can be derived from computational analysis and studies on related chlorophenyl-containing compounds. nih.govnih.govcuny.edu
Key principles for ligand design based on this scaffold would include:
The Chlorophenyl Group: The chlorine atom at the para-position influences the electronic properties of the phenyl ring (as an electron-withdrawing group) and increases lipophilicity. Its position is critical, as moving it to the ortho or meta positions could alter binding interactions within a receptor pocket. cuny.edu
The Hydroxyl and Carboxylic Acid Groups: These polar groups are prime candidates for forming hydrogen bonds or ionic interactions with receptor sites. The stereochemistry at the chiral center (the carbon bearing the hydroxyl, methyl, and carboxyl groups) is expected to be critical for specific biological activity, as enantiomers often have different binding affinities.
The Methyl Group: This small alkyl group provides a specific steric footprint. Replacing it with larger groups (e.g., ethyl) or a simple hydrogen atom would directly impact the molecule's shape and how it fits into a binding site.
Computational techniques like molecular docking can be used to test these principles by simulating the binding of the molecule and its virtual analogs into the active site of a target protein, providing a rational basis for designing more potent and selective compounds.
Role of 2 4 Chlorophenyl 2 Hydroxypropionic Acid As a Synthetic Intermediate
Precursor in the Synthesis of Fine Chemicals and Specialty Molecules
The utility of 2-(4-Chlorophenyl)-2-hydroxypropionic acid as a precursor is demonstrated in the synthesis of specialized molecules, such as metabolites of pharmaceutical compounds. The chemical synthesis of drug metabolites is a crucial area of research, as it provides pure substances needed for in-vitro and in-vivo studies that are otherwise difficult to obtain. nih.gov
A significant example is the synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, a metabolite of the anti-hyperlipidemic drug Fenofibrate (B1672516). nih.govresearchgate.net Researchers have developed facile and efficient synthetic routes to this complex molecule, which previously had not been reported. nih.gov The synthesis highlights a "late-stage derivatization" approach, a valuable strategy for creating complex molecules from advanced intermediates. nih.gov
Two primary routes were developed to produce this metabolite, achieving high yields and purity. nih.govresearchgate.net Both methods underscore the importance of the core structure related to this compound.
Table 1: Synthetic Routes to a Fenofibrate Metabolite
| Route | Starting Material | Key Transformation | Yield | Reference |
|---|---|---|---|---|
| 1 | Fenofibric Acid | Reduction of a ketone group using sodium borohydride (B1222165) (NaBH₄) | 90% | nih.gov |
| 2 | Reduced Fenofibrate | Mild alkaline hydrolysis of an isopropyl ester | 88% | nih.govresearchgate.net |
Building Block for Chiral Organic Compounds
This compound is a chiral molecule because it possesses a stereocenter at the carbon atom bonded to the hydroxyl and carboxyl groups. This means it exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-2-(4-Chlorophenyl)-2-hydroxypropionic acid. The availability of individual, optically pure enantiomers, such as (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid, indicates its role as a chiral building block in asymmetric synthesis. clearsynth.com
Chiral building blocks, or synthons, are essential in medicinal and agricultural chemistry, where the biological activity of a molecule often resides in only one of its enantiomers. For instance, in the case of the herbicide Mecoprop (B166265), or (±)-2-(4-chloro-2-methylphenoxy)propionic acid, the herbicidal activity is attributed to the (R)-enantiomer. chiraltech.com Similarly, (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA) is a key intermediate for producing the enantiomerically pure R-isomer of several aryloxyphenoxypropionic acid herbicides. nih.gov
The use of resolved enantiomers of a starting material like this compound allows chemists to construct complex, stereochemically pure target molecules, avoiding the need for difficult and costly chiral separations at later stages of a synthesis. This approach is fundamental to producing effective and specific bioactive compounds.
Intermediate in the Preparation of Substituted Propionic Acid Derivatives
The propionic acid scaffold is a common structural motif in a wide range of organic molecules. As such, intermediates that allow for the creation of diverse substituted propionic acid derivatives are of significant interest in synthetic chemistry. This compound is a key intermediate for this purpose.
Its structure can be modified at several positions to generate a library of related compounds. For example, the carboxylic acid group can be converted to esters, amides, or other functional groups. The hydroxyl group can be used in substitution or elimination reactions, and the chlorophenyl ring can undergo further aromatic substitution.
The synthesis of the aforementioned fenofibrate metabolite, 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, is a clear example of its use in preparing a highly substituted propionic acid derivative. nih.govresearchgate.net Other research efforts focus on synthesizing various derivatives based on similar scaffolds for different applications, such as potential therapeutics. For instance, a series of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives were synthesized and evaluated for their ability to inhibit the proliferation of colon cancer cells. rsc.org
Table 2: Examples of Substituted Propionic Acid Derivatives from Related Intermediates
| Derivative Class | Example Compound | Synthetic Application/Significance | Reference |
|---|---|---|---|
| Phenoxy Propionic Acids | 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid | Metabolite of the drug Fenofibrate | nih.gov |
| Hydroxy-dimethyl-propionic Acid Esters | Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Precursor to potential anticancer agents | rsc.org |
| Fluoro-hydroxypropionic Acids | 2-Fluoro-3-hydroxypropionic acid | Building block for fluorine-containing materials | nih.gov |
Environmental Transformation and Biotransformation Research on Halogenated Propionic Acids
Microbial Biotransformation Pathways
Microbial biotransformation is a key process in the environmental breakdown of organic compounds, including halogenated propionic acids. medcraveonline.com This process involves microorganisms, such as bacteria and fungi, which utilize these compounds as substrates, transforming them into less complex and often less toxic substances through enzymatic reactions. medcraveonline.com The efficiency of microbial biotransformation is influenced by factors such as the high surface-to-volume ratio of microbes and their rapid metabolic rates. medcraveonline.com
Enzymatic Degradation by Microorganisms
The microbial degradation of halogenated aromatic compounds like 2-(4-Chlorophenyl)-2-hydroxypropionic acid is a sophisticated, multi-step process. researchgate.netnih.gov Generally, it can be divided into three main stages: the upper, middle, and lower metabolic pathways, which work in succession to convert toxic halogenated aromatics into common cellular metabolites. researchgate.netnih.govnih.gov
The most critical and often most difficult step is the dehalogenation that occurs in the middle pathway. researchgate.netnih.gov Microorganisms have evolved a variety of enzymes to cleave the stable carbon-halogen bond. nih.gov Key enzymatic reactions include:
Oxidative Dehalogenation : This process involves the incorporation of one or more hydroxyl (-OH) groups derived from molecular oxygen, which decreases the toxicity of the compound and prepares it for subsequent ring cleavage. nih.gov This is catalyzed by two main types of enzymes:
Monooxygenases : These enzymes incorporate a single hydroxyl group into the aromatic ring, which can lead to the elimination of the halide. nih.gov For example, flavin-dependent chlorophenol monooxygenase is involved in the degradation pathway of 2,4-dichlorophenoxyacetic acid (2,4-D). researchgate.net
Dioxygenases : These enzymes incorporate two hydroxyl groups, a common mechanism in the biodegradation of compounds like chlorobenzene. nih.gov
Reductive Dehalogenation : Under anaerobic conditions, the halogen substituent is removed and replaced by a hydrogen atom. nih.gov This process is crucial for the breakdown of highly chlorinated compounds.
Hydrolytic Dehalogenation : This involves the cleavage of the carbon-halogen bond by the addition of water, catalyzed by dehalogenase enzymes. nih.gov
Following dehalogenation and hydroxylation, the aromatic ring becomes susceptible to cleavage by dioxygenase enzymes, breaking it down into aliphatic intermediates. researchgate.net These intermediates then enter the lower metabolic pathways, such as the TCA cycle, where they are used by the microorganism for energy and growth. researchgate.net
Table 1: Key Enzyme Classes in Halogenated Aromatic Degradation
| Enzyme Class | Function in Degradation | Example Substrates/Pathways |
|---|---|---|
| Monooxygenases | Incorporate one hydroxyl group, facilitating dehalogenation and increasing water solubility. nih.gov | Chlorophenols, 2,4-Dichlorophenoxyacetic acid (2,4-D). researchgate.net |
| Dioxygenases | Incorporate two hydroxyl groups, destabilizing the aromatic ring for cleavage. nih.gov | Chlorobenzene, Polychlorinated biphenyls (PCBs). researchgate.netnih.gov |
| Dehalogenases | Catalyze the cleavage of the carbon-halogen bond via hydrolytic or reductive mechanisms. nih.govmdpi.com | Haloacetates, Chlorinated alkanes. tandfonline.com |
| Hydrolases | Cleave ester or amide bonds, often in the upper pathway to transform complex pesticides into simpler haloaromatics. researchgate.net | Organophosphate pesticides. researchgate.net |
Role of Specific Microbial Strains in Hydroxy Acid Transformations
A diverse range of microbial strains have demonstrated the ability to degrade halogenated aromatic compounds and transform hydroxy acids. While specific studies on this compound are limited, research on structurally similar molecules provides insight into the likely responsible microorganisms.
Genera such as Pseudomonas and Bacillus are frequently identified as primary degraders of hydroxybenzoic acids and other aromatic compounds in soil and water environments. researchgate.net For instance, Pseudomonas sp. strain CBS3 has been shown to utilize 4-chlorophenylacetic acid, a related compound, as its sole carbon and energy source. nih.govnih.gov The degradation pathway involves intermediates like 3-chloro-4-hydroxyphenylacetic acid and 4-chloro-3-hydroxyphenylacetic acid. nih.gov Similarly, microbial communities containing Pseudomonas, Alcaligenes, Flavobacterium, and Acinetobacter species have been shown to degrade the herbicide mecoprop (B166265) [2-(2-methyl-4-chlorophenoxy)propionic acid]. nih.gov
The transformation of the hydroxy acid moiety is also a critical step. Various bacteria, yeasts, and fungi are known to produce hydroxy fatty acids through the oxidation of fatty acids. nih.gov Enzymes such as hydroxylases and hydratases are responsible for these transformations. researchgate.net Strains like Nocardia corallina have been used for the biotransformation of related chlorophenyl compounds. researchgate.net
Table 2: Examples of Microbial Strains and Their Transformation Capabilities
| Microbial Strain | Compound(s) Degraded/Transformed | Key Findings |
|---|---|---|
| Pseudomonas sp. strain CBS3 | 4-Chlorophenylacetic acid | Utilizes the compound as a sole carbon source, producing chlorohydroxyphenylacetic acid intermediates. nih.govnih.gov |
| Alcaligenes denitrificans | Mecoprop [2-(2-methyl-4-chlorophenoxy)propionic acid] | Part of a consortium that degrades the (R)-(+)-isomer of the herbicide. researchgate.net |
| Rhodococcus opacus 1G | 2,4-Dichlorophenol (2,4-DCP), 2-Chlorophenol (2CP), 3-Chlorophenol (3CP) | Capable of mineralizing various chlorophenols. nih.gov |
| Arthrobacter sp. | 2-Chloro-4-aminophenol (2C4AP) | Degrades the compound via deamination and dehalogenation to form hydroquinone. nih.gov |
| Desulfitobacterium sp. strain PCE1 | Chlorinated hydroquinones | Can demethylate, reductively dehydroxylate, and dechlorinate these compounds into chlorophenols. nih.gov |
| Nocardia corallina B-276 | (±)-4-(Chlorophenyl)phenylmethanol | Used for the oxidative kinetic resolution of this chlorophenyl compound. researchgate.netresearchgate.net |
Chemical Degradation Mechanisms
In addition to microbial action, halogenated propionic acids can undergo degradation through abiotic chemical processes in the environment, primarily hydrolysis and photochemical decomposition.
Hydrolysis in Aqueous Systems
Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For compounds like this compound, the ester or other susceptible bonds could potentially undergo hydrolysis, although the carbon-chlorine bond on the aromatic ring is generally stable to hydrolysis under typical environmental conditions.
The rate of hydrolysis can be significantly influenced by pH. Studies on related compounds, such as p-chlorophenyl-2-furohydroxamic acid, show that hydrolysis is catalyzed by acid. researchgate.net The proposed mechanism for acid-catalyzed hydrolysis involves a rapid initial protonation of the molecule, followed by a rate-determining nucleophilic attack by a water molecule (an A-2 type mechanism). researchgate.net The presence of different acids (e.g., HCl, H₂SO₄, HClO₄) can affect the reaction rate, indicating that the nature of the anion plays a role in stabilizing the transition state. researchgate.net
Photochemical Decomposition Pathways
Photochemical decomposition, or photodegradation, is a significant pathway for the transformation of aromatic compounds in the environment, driven by energy from sunlight. researchgate.net Halogenated organic compounds can resist degradation by natural processes, but UV light can provide the energy needed to break chemical bonds. nih.gov
For chlorophenyl compounds, a primary photochemical reaction is the cleavage of the C-Cl bond, a process known as photolytic hydrodechlorination. researchgate.net This can lead to the formation of less chlorinated, and often less toxic, derivatives. The process can also involve hydroxylation, where a hydroxyl radical attacks the aromatic ring. researchgate.net Studies on chlorinated biphenyls have shown that irradiation in a solvent like methanol (B129727) can lead to the formation of methoxy (B1213986) and hydroxy derivatives. researchgate.net The presence of other substances in the water, such as effluent organic matter, can enhance the rate of photodegradation through indirect pathways. researchgate.net
Environmental Fate and Persistence Studies (Focused on General Degradation Principles)
The environmental fate of halogenated propionic acids is governed by a combination of their chemical properties and the environmental conditions they encounter. Halogenated compounds are often characterized by their persistence, meaning they can remain in the environment for long periods without breaking down. nih.govresearchgate.net
The persistence of a compound like this compound is largely due to the stability of the chlorinated aromatic ring. This structure resists many common degradation processes. nih.gov When released into water or soil, the dominant degradation process is often biodegradation. epa.gov However, the rate can be slow and dependent on the presence of adapted microbial populations.
Under anaerobic conditions, such as in sediments or deeper groundwater, reductive dechlorination may occur, while aerobic conditions in surface soils and waters favor oxidative degradation pathways. nih.govresearchgate.net The compound's water solubility, influenced by the carboxylic acid and hydroxyl groups, will affect its mobility in soil and aquatic systems. While some monochlorinated compounds have been observed to be persistent and mobile in groundwater, degradation of related compounds like 2,4-D has been shown to be enhanced under aerobic conditions. researchgate.net Ultimately, the persistence of such chemicals means they can accumulate and pose a long-term risk to soil and water quality. researchgate.net
Future Research Directions and Unexplored Avenues for 2 4 Chlorophenyl 2 Hydroxypropionic Acid
Advancements in Asymmetric Synthesis and Process Optimization
The efficient and stereoselective synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid is paramount for its potential applications. Future research will likely focus on moving beyond classical resolution methods towards more sophisticated and efficient asymmetric strategies.
Key areas for advancement include the development of novel catalytic asymmetric routes. While various methods exist for producing chiral α-hydroxy acids, direct asymmetric synthesis of this specific chloro-substituted aryl derivative remains a fertile ground for investigation. Research could explore the asymmetric hydrogenation of a corresponding α-keto ester precursor, such as methyl 2-(4-chlorophenyl)-2-oxopropanoate. The development of highly efficient and selective catalysts, such as those based on Ruthenium (Ru) or Rhodium (Rh) complexes with chiral ligands like BINAP or DuPhos, could provide a direct, high-yield pathway to the desired enantiomer. frontiersin.org
Reaction Condition Optimization: Systematically investigating the effects of solvent, temperature, pressure, and catalyst loading to maximize yield and stereoselectivity.
Downstream Processing: Developing more efficient methods for product isolation and purification, potentially moving from traditional chromatography to techniques like crystallization-induced dynamic resolution.
Continuous Flow Synthesis: Adapting batch syntheses to continuous flow processes. This approach offers benefits such as improved heat and mass transfer, enhanced safety, and the potential for rapid scalability and automation.
Development of Novel Catalytic Systems for Selective Transformations
The development of innovative catalytic systems is a cornerstone of modern organic synthesis. For this compound, future research could pioneer catalysts that enable its efficient synthesis with high enantiomeric purity.
One promising direction is the exploration of organocatalysis . Small organic molecules, acting as catalysts, have gained significant attention for their ability to promote a wide range of asymmetric transformations under mild conditions. frontiersin.org For instance, chiral Brønsted acids or bifunctional catalysts incorporating a thiourea (B124793) or squaramide moiety could be designed to catalyze the asymmetric addition of a nucleophile to a glyoxylate (B1226380) derivative, a potential precursor. chiralpedia.comnih.gov
Another area involves the design of new chiral metal complexes . Beyond the well-established Rh- and Ru-based hydrogenation catalysts, complexes of more abundant and less toxic metals are desirable. Iron, copper, or zinc catalysts bearing novel, sterically demanding, and electronically tuned chiral ligands could offer cost-effective and sustainable alternatives. The design of nonsymmetrical P,N-ligands, which combine a "soft" phosphorus donor with a "hard" nitrogen donor, has proven effective in many catalytic reactions and could be applied here to fine-tune the catalyst's reactivity and selectivity. nih.gov
Finally, biocatalysis presents a powerful and green alternative. Enzymes, such as esterases or dehydrogenases, could be employed for the kinetic resolution of a racemic ester of this compound or the asymmetric reduction of the corresponding α-keto ester. frontiersin.org Protein engineering and directed evolution could be used to tailor enzymes with high activity and selectivity specifically for this substrate. frontiersin.org
| Catalyst Type | Potential Application in Synthesis | Key Research Focus |
| Chiral Metal Complexes | Asymmetric hydrogenation of α-keto ester precursor. | Development of catalysts based on earth-abundant metals (e.g., Fe, Cu); design of novel nonsymmetrical ligands. |
| Organocatalysts | Asymmetric nucleophilic addition to glyoxylate precursors. | Design of bifunctional catalysts (e.g., thiourea, squaramide-based) for high stereocontrol. |
| Biocatalysts (Enzymes) | Kinetic resolution of racemic esters; Asymmetric reduction of α-keto precursors. | Enzyme screening and protein engineering to enhance substrate specificity and enantioselectivity. |
Integration of High-Throughput Screening and Computational Design in Synthesis
To accelerate the discovery and optimization of synthetic routes, the integration of modern high-throughput and computational tools is essential.
High-Throughput Screening (HTS) allows for the rapid testing of a large number of reaction conditions, catalysts, or enzyme variants. acs.org For the synthesis of this compound, HTS methodologies could be developed to screen libraries of chiral catalysts or ligands in parallel. acs.org This approach, particularly when coupled with rapid analytical techniques like mass spectrometry, can significantly reduce the time required to identify optimal reaction parameters. newswise.com For biocatalytic routes, HTS assays can be designed to screen microbial libraries for strains capable of performing the desired transformation with high selectivity. rsc.orgscite.airsc.org
Computational Design and modeling have become indispensable tools in modern chemistry. chiralpedia.com Future research can leverage these tools in several ways:
Catalyst Design: Using quantum mechanics (QM) and density functional theory (DFT), researchers can model the transition states of catalytic reactions. nih.govrsc.org This provides fundamental insights into the origins of enantioselectivity and allows for the in silico design of new ligands and catalysts with improved performance before they are synthesized in the lab. chiralpedia.comnih.gov
Reaction Prediction: Machine learning (ML) algorithms can be trained on existing reaction data to predict the outcomes of new reactions, including enantioselectivity. nih.govrsc.orgrsc.org Such models can guide experimental efforts by identifying the most promising catalysts and conditions from a vast parameter space, saving time and resources. rsc.orgfz-juelich.de
Mechanism Elucidation: Computational studies can help elucidate complex reaction mechanisms, identifying key intermediates and understanding the factors that control stereoselectivity. chiralpedia.com
| Technology | Application in Research | Expected Outcome |
| High-Throughput Screening (HTS) | Rapidly screen libraries of catalysts, ligands, and solvents. | Accelerated identification of optimal reaction conditions for high yield and enantioselectivity. |
| Quantum Mechanics (QM/DFT) | Model transition state structures and reaction pathways. | Rational design of new, highly selective chiral catalysts and ligands. youtube.comscitechdaily.com |
| Machine Learning (ML) | Predict enantioselectivity based on catalyst structure and substrate. | Prioritization of experimental work; rapid screening of virtual catalyst libraries. rsc.orgrsc.org |
Exploration of Green Chemistry Principles in Production and Application
Future research must prioritize the development of sustainable and environmentally benign methods for the production and use of this compound. The principles of green chemistry provide a framework for this endeavor.
Key areas for exploration include:
Biocatalytic Synthesis: As mentioned, using enzymes or whole-cell systems for synthesis operates under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, avoiding the need for harsh reagents and organic solvents. Research into developing a robust biocatalytic pathway from simple, renewable feedstocks would be a significant advancement.
Alternative Solvents: Moving away from traditional volatile organic compounds (VOCs) to greener alternatives like water, supercritical fluids (e.g., CO₂), or bio-based solvents can drastically reduce the environmental impact of the synthesis.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. Asymmetric catalysis is inherently more atom-economical than classical resolution, which has a theoretical maximum yield of 50%.
The application of these principles could lead to a production process that is not only more environmentally friendly but also potentially more cost-effective and safer.
Potential as a Versatile Chiral Auxiliary or Ligand in Catalysis
The inherent chirality and functional groups of this compound—a carboxylic acid, a tertiary alcohol, and a stereocenter—make it an intriguing candidate for development as a chiral tool in asymmetric synthesis.
As a Chiral Auxiliary , the molecule could be temporarily attached to a prochiral substrate. rsc.org The steric and electronic properties of the chlorophenyl group and the tertiary alcohol could effectively shield one face of the substrate, directing the attack of a reagent to the opposite face with high diastereoselectivity. rsc.org After the stereoselective reaction, the auxiliary could be cleaved and recovered for reuse. Research in this area would involve synthesizing derivatives (e.g., esters or amides) and testing their efficacy in stereocontrolled reactions like alkylations or aldol (B89426) additions. rsc.org
As a Chiral Ligand , the compound could be modified to coordinate with a metal center, forming a chiral catalyst. The carboxylate and hydroxyl groups provide two potential coordination points. Further derivatization, for example, by converting the carboxylic acid to a phosphine- or nitrogen-containing group, could create a bidentate or tridentate ligand. The resulting metal complex could then be used to catalyze a variety of asymmetric reactions, such as hydrogenations, C-C bond formations, or cycloadditions. scitechdaily.com The specific structure of this compound offers a unique steric and electronic profile that could lead to novel reactivity and selectivity compared to existing ligands. scitechdaily.com
Q & A
Q. What are the recommended synthetic routes for 2-(4-Chlorophenyl)-2-hydroxypropionic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : A cost-effective synthesis route involves selective crystallization of intermediates in appropriate solvents (e.g., alcohols or ketones) to minimize diastereomeric impurities . Reaction optimization includes controlling temperature (e.g., 60–80°C for cyclization) and using Lewis/Brønsted acids (e.g., HCl or AlCl₃) to enhance isomer purity. Yield improvements can be achieved by iterative solvent screening and catalyst selection, as demonstrated in analogous propionic acid derivative syntheses .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the hydroxypropionic backbone and chlorophenyl substitution pattern via chemical shifts (e.g., δ 1.5–1.8 ppm for methyl groups, δ 7.2–7.5 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) effectively separates and quantifies impurities, such as 4-chloro-2-methylphenoxy derivatives .
- Mass Spectrometry (MS) : ESI-MS in negative ion mode identifies the molecular ion peak (e.g., m/z 215 [M-H]⁻) and fragmentation patterns .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods for airborne concentration control, and implement exhaust ventilation for volatile intermediates .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and lab coats to prevent dermal absorption, which is a critical exposure pathway .
- Emergency Measures : Provide eyewash stations and emergency showers. Contaminated clothing must be removed immediately and laundered separately .
- Exposure Monitoring : Regular air sampling (OSHA 29 CFR 1910.1020) is advised, as no occupational exposure limits are established for this compound .
Advanced Research Questions
Q. How can diastereomeric or isomeric impurities be controlled during the synthesis of this compound?
- Methodological Answer :
- Selective Crystallization : Use solvent polarity gradients (e.g., hexane/ethyl acetate mixtures) to isolate cis/trans isomers of intermediates. For example, trans-isomers of cyclohexyl intermediates preferentially crystallize in ethanol .
- Chromatographic Purification : Preparative HPLC with chiral columns (e.g., cellulose-based) resolves enantiomeric impurities, achieving >99% enantiomeric excess .
Q. What strategies are effective in resolving cis-trans isomerism in intermediates related to this compound?
- Methodological Answer :
- Acid-Catalyzed Isomerization : Treat cis-isomers with Lewis acids (e.g., AlCl₃) in toluene at 80°C to promote thermodynamic equilibration toward the trans configuration .
- Dynamic Kinetic Resolution : Combine enzymatic catalysis (e.g., lipases) with racemization agents to convert undesired isomers into the target form .
Q. What are the potential pharmacological applications of this compound, and how can its bioactivity be evaluated?
- Methodological Answer :
- Anti-Inflammatory Screening : Use in vitro assays (e.g., COX-1/COX-2 inhibition) to compare activity with structural analogs like 2-(4-ethylphenyl)propanoic acid, which shows moderate COX-2 selectivity .
- Metabolic Stability Studies : Incubate the compound with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation. LC-MS/MS quantifies parent compound depletion over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
